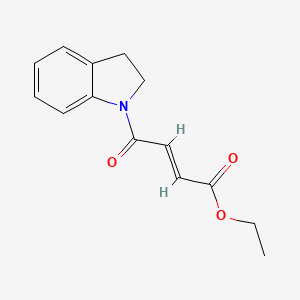

4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester

Description

4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester is a conjugated enoate derivative featuring a 2,3-dihydroindole moiety at the 4-oxo position of a but-2-enoic acid ethyl ester backbone. This compound belongs to a class of α,β-unsaturated carbonyl derivatives, which are pivotal intermediates in synthesizing pharmaceuticals and heterocyclic compounds. Its structure enables participation in Michael addition reactions and cyclization processes, making it valuable for asymmetric synthesis and drug development .

Properties

IUPAC Name |

ethyl (E)-4-(2,3-dihydroindol-1-yl)-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)15-10-9-11-5-3-4-6-12(11)15/h3-8H,2,9-10H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNISILCETSYPDC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with indole or its derivatives, which are readily available from commercial sources or can be synthesized from aniline derivatives.

Formation of Dihydro-indole: The indole undergoes hydrogenation to form 2,3-dihydro-indole. This step can be achieved using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

Knoevenagel Condensation: The dihydro-indole is then subjected to a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the 4-oxo-but-2-enoic acid ethyl ester moiety.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products

Oxidation: Formation of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid.

Reduction: Formation of 4-(2,3-Dihydro-indol-1-yl)-4-hydroxy-but-2-enoic acid ethyl ester.

Substitution: Formation of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid.

Scientific Research Applications

4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features and the biological system it is studied in. For example, it may inhibit enzymes involved in inflammatory pathways or modulate receptors associated with cancer cell proliferation.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural analogs of the target compound, highlighting substituent variations and their implications:

Spectral and Analytical Data

- β-Carboline Derivative: Molecular ion peaks at m/z 513.2206 [M+1]+ in HRMS .

- NMR : Substitutents influence chemical shifts; methoxy groups (~δ 3.8 ppm) and nitro groups (~δ 8.2 ppm) provide distinct signatures .

Biological Activity

4-(2,3-Dihydro-indol-1-yl)-4-oxo-but-2-enoic acid ethyl ester, also referred to as a derivative of indole and butenoic acid, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various therapeutic effects. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an indole moiety and a butenoic acid derivative, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

A study demonstrated that certain indole derivatives inhibited the growth of MDA-MB-468 breast cancer cells with GI50 values less than 10 μM, suggesting potent anticancer activity. The mechanism involves the inhibition of pathways related to cell survival and proliferation, such as the PI3K/Akt signaling pathway .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been evaluated against a range of bacterial strains. For example, derivatives with similar functional groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with appropriate α,β-unsaturated carbonyl compounds. This synthetic route allows for the introduction of various substituents that can enhance biological activity.

Case Studies

- Case Study on Anticancer Activity : A series of indole-based compounds were synthesized and tested for their cytotoxic effects on MDA-MB-468 cells. Compounds with electron-withdrawing groups showed enhanced activity compared to their counterparts with electron-donating groups. The study concluded that structural modifications could significantly impact the efficacy of these compounds against cancer cells .

- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial potential of several indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the indole structure led to increased inhibition zones in agar diffusion tests, suggesting a correlation between structure and antimicrobial effectiveness .

Research Findings

| Activity | Cell Line/Organism | GI50/Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-468 | < 10 μM | Inhibition of PI3K/Akt pathway |

| Antimicrobial | Staphylococcus aureus | 32 μg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 16 μg/mL | Interference with metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.